molecular formula C26H27N3O2S2 B2815350 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252817-60-9

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No. B2815350
CAS RN: 1252817-60-9
M. Wt: 477.64
InChI Key: QGLVXTAALCWBKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The most common synthetic methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve cyclization, condensation, and alkylation steps .

Scientific Research Applications

Antitumor Activity

  • Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. A significant number of these compounds displayed potent anticancer activity against human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some derivatives were nearly as active as doxorubicin, a well-known anticancer drug (Hafez & El-Gazzar, 2017).

Antibacterial Activities

  • Novel selenium-containing sulfa drugs derived from thieno[3,2-d]pyrimidine and their antibacterial activities have been synthesized. One of the selenolo derivatives showed strong bactericidal effects against various bacteria, indicating their potential as effective antibacterial agents (Abdel‐Hafez, 2010).

Dual Inhibitory Activity

  • Dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been developed using a thieno[2,3-d]pyrimidine scaffold. These inhibitors displayed significant potency, suggesting their potential in cancer therapy by targeting two critical enzymes involved in the folate pathway (Gangjee et al., 2008).

Antimicrobial Activity

  • Heterocyclic compounds incorporating a thieno[3,2-d]pyrimidine core have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising results against various microbial strains, indicating their potential use as antimicrobial agents (Nunna et al., 2014).

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-16(2)20-7-5-6-8-21(20)27-23(30)15-33-26-28-22-11-12-32-24(22)25(31)29(26)14-19-10-9-17(3)18(4)13-19/h5-13,16H,14-15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLVXTAALCWBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

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